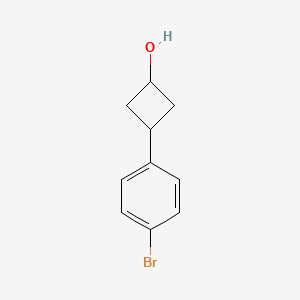
3-(4-Bromophenyl)cyclobutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)cyclobutanol is a chemical compound with the CAS Number: 1183047-51-9 . It has a molecular weight of 227.1 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H11BrO . The InChI Code for this compound is 1S/C10H11BrO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 227.1 .Scientific Research Applications
Palladium-Catalyzed Reactions
- Carbon-Carbon Bond Formation: A study by Matsuda, Shigeno, and Murakami (2008) describes how cyclobutanones react with aryl bromides in the presence of palladium catalysts. This process involves carbon-carbon bond cleavage and formation, leading to the production of arylated benzolactones (Matsuda, Shigeno, & Murakami, 2008).
Radical-Mediated Ring-Opening
- Formation of γ-Substituted Ketones: Ren and Zhu (2016) highlight the use of cyclobutanols in the radical-mediated ring-opening functionalization. This method allows for the synthesis of various ketone derivatives through processes like fluorination, chlorination, bromination, or azidation (Ren & Zhu, 2016).
Synthesis of Bromophenol Derivatives
- Anticancer Activities: Guo et al. (2018) discuss a novel bromophenol derivative with potent anticancer activities. This derivative, synthesized from bromophenol, shows significant efficacy against human lung cancer cell lines (Guo et al., 2018).
Cyclobutanol Ring Expansion
- Transition-Metal-Free Oxidative Process: Natho et al. (2018) developed a method for the ring expansion of the cyclobutanol moiety to 4-tetralones. This process is transition-metal-free and utilizes N-bromosuccinimide and acetonitrile (Natho et al., 2018).
Polymer Synthesis
- Cation Radical Polymerization: Bauld et al. (1996) explored a new polymerization mechanism using the stable cation radical salt tris(4-bromophenyl)aminium hexachloroantimonate. This process converts monomers to cyclobutane polymers (Bauld et al., 1996).
Antifungal Activity
- Halogenated Phenyl Derivatives: Buchta et al. (2004) assessed the antifungal activity of various halogenated phenyl derivatives, including the 4-bromophenyl derivative. These compounds displayed significant in vitro activity against pathogenic yeasts and molds (Buchta et al., 2004).
Safety and Hazards
The safety data sheet for 3-(4-Bromophenyl)cyclobutanol indicates that it is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Personal protective equipment, including face protection, should be worn when handling this compound . It should be stored in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
3-(4-bromophenyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZJORQWSPNAKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-fluoro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2469811.png)
![N-(4-ethoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2469814.png)
![[3-Chloro-4-(difluoromethyl)phenyl]methanol](/img/structure/B2469815.png)
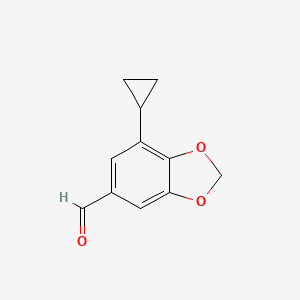
![Ethyl 4-(2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2469817.png)
![N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2469818.png)
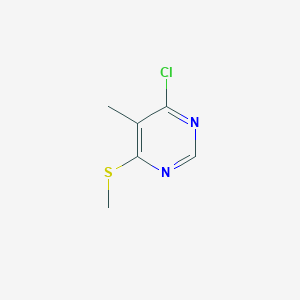
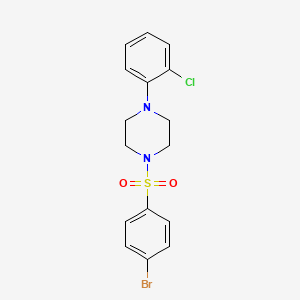
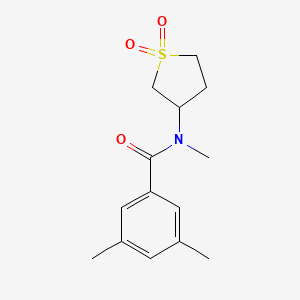
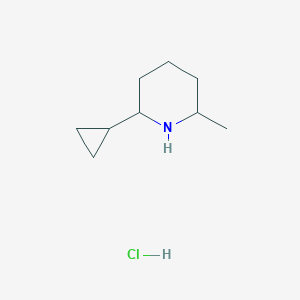
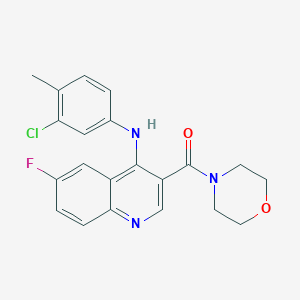

![2-ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2469831.png)